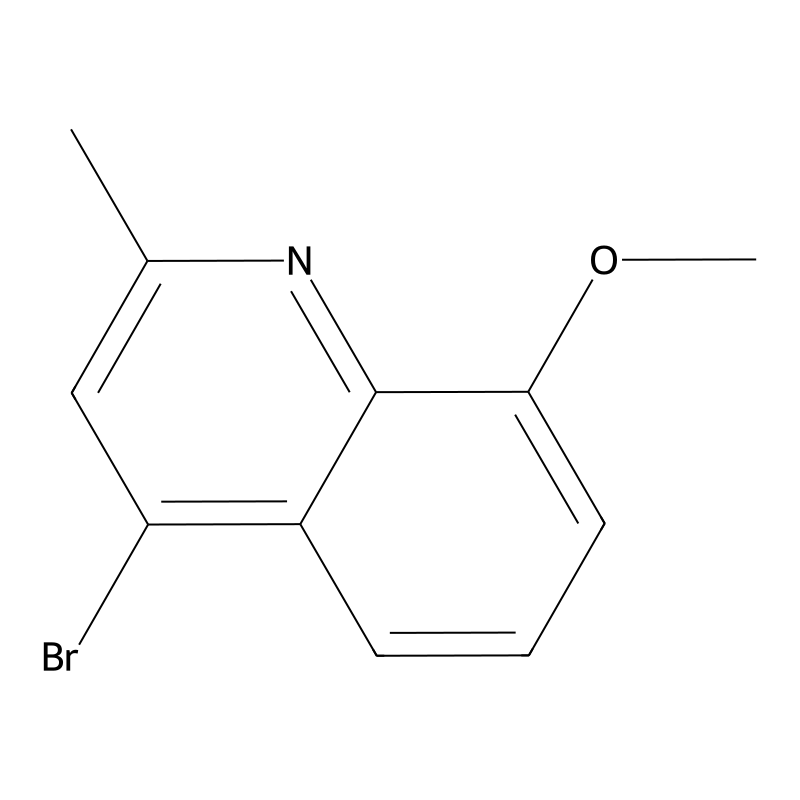

4-Bromo-8-methoxy-2-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-8-methoxy-2-methylquinoline has the molecular formula C₁₁H₁₀BrN₁O, with a molecular weight of 252.11 g/mol. This compound features a quinoline core structure, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The presence of bromine and methoxy groups at specific positions on the quinoline ring influences its chemical reactivity and biological activity .

Chemical Intermediate

Due to its structure, 4-Bromo-8-methoxy-2-methylquinoline could be a valuable intermediate for the synthesis of more complex molecules with various functionalities. Its reactive bromine and methoxy groups can be exploited for further chemical transformations.

Biological Activity Investigation

There is limited information on the specific biological activity of 4-Bromo-8-methoxy-2-methylquinoline itself. However, the quinoline scaffold is present in numerous natural products and pharmaceuticals with diverse biological properties PubChem, 4-Bromo-8-methoxy-2-methylquinoline: . This suggests that researchers might be exploring this compound to see if it possesses similar biological activities or if it can be a starting point for designing new drugs.

The chemistry of 4-bromo-8-methoxy-2-methylquinoline involves various reactions typical of quinoline derivatives. Key reactions include:

- Bromination: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Nucleophilic Substitution: The methoxy group can be replaced under certain conditions, providing pathways to synthesize more complex derivatives.

- Oxidation: The compound can undergo oxidation reactions, which may modify the quinoline structure and enhance its biological properties .

Research indicates that 4-bromo-8-methoxy-2-methylquinoline exhibits notable biological activities:

- Antimicrobial Properties: Quinoline derivatives are known for their antimicrobial effects, and this compound may share similar properties.

- Anticancer Activity: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation and may interact with DNA or other cellular targets .

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in disease processes, although detailed studies are required to elucidate these mechanisms .

Several synthetic routes have been developed to produce 4-bromo-8-methoxy-2-methylquinoline:

- Bromination of 8-Methoxy-2-methylquinoline: This method involves the bromination of the precursor compound using bromine or brominating agents under controlled conditions to achieve regioselective substitution at the 4-position.

- Functionalization of Quinoline Derivatives: Starting from commercially available quinoline derivatives, various functional groups can be introduced through nucleophilic substitution or electrophilic addition reactions .

- Regioselective Synthesis: Recent advancements have focused on regioselective synthesis techniques that allow for the introduction of bromine at specific positions without unwanted by-products .

4-Bromo-8-methoxy-2-methylquinoline has several applications:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Biological Studies: Investigated for its interactions with biological macromolecules, aiding in understanding drug mechanisms .

Interaction studies have shown that 4-bromo-8-methoxy-2-methylquinoline can bind to various biological targets:

- DNA Binding: Some studies suggest that it may intercalate into DNA, affecting replication and transcription processes.

- Enzyme Interactions: Potential inhibition of enzymes involved in metabolic pathways has been noted, indicating its utility in biochemical research .

Similar Compounds

Several compounds share structural similarities with 4-bromo-8-methoxy-2-methylquinoline. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Chloro-8-methoxy-2-methylquinoline | C₁₁H₁₀ClN₁O | Chlorine substituent instead of bromine |

| 5-Bromo-8-methoxy-2-methylquinoline | C₁₁H₁₀BrN₁O | Bromine at the 5-position |

| 4-Chloro-6-methoxy-2-methylquinoline | C₁₁H₁₀ClN₁O | Chlorine at the 4-position |

| 4-Bromo-6-hydroxy-2-methylquinoline | C₁₁H₁₀BrN₁O₂ | Hydroxyl group at the 6-position |

| 5-Chloro-8-hydroxy-2-methylquinoline | C₁₁H₁₀ClN₁O₂ | Hydroxyl group at the 8-position |

These compounds exhibit variations in substituents that can significantly influence their chemical properties and biological activities, making them valuable in different research contexts.

Structural Parameters and Molecular Characteristics

4-Bromo-8-methoxy-2-methylquinoline exhibits a complex heterocyclic structure characterized by a quinoline core with specific substituent positioning that significantly influences its physicochemical properties [1] [2]. The molecular formula C₁₁H₁₀BrNO indicates the presence of eleven carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 252.11 grams per mole [1] [3]. This compound features a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, which forms the fundamental quinoline backbone [5].

The structural architecture encompasses three distinct substituents positioned at strategic locations on the quinoline ring system [1] [6]. The bromine atom occupies the 4-position, providing significant electronic and steric influence on the molecular behavior [3]. The methoxy group (-OCH₃) is located at the 8-position, contributing electron-donating characteristics through resonance effects [5] [7]. The methyl group at the 2-position adds both steric bulk and electron-donating properties to the overall molecular structure [2] [3].

| Parameter | Value | Description |

|---|---|---|

| Heavy Atom Count | 13 | Total non-hydrogen atoms |

| Hydrogen Bond Donor Count | 0 | Number of NH and OH groups |

| Hydrogen Bond Acceptor Count | 2 | Number of N and O atoms |

| Rotatable Bond Count | 1 | Number of rotatable bonds |

| Aromatic Ring Count | 2 | Benzene + pyridine rings |

| Topological Polar Surface Area | 22.12 Ų | Molecular surface area occupied by polar atoms |

| Formal Charge | 0 | Net charge on molecule |

The molecular geometry demonstrates planarity within the quinoline ring system, with the fused rings maintaining a dihedral angle approaching coplanarity [7]. The methoxy group orientation relative to the quinoline plane adopts specific conformational preferences that minimize steric interactions while maximizing electronic stabilization [7]. The presence of the bromine substituent introduces significant polarizability and influences the overall molecular dipole moment [3].

Computational studies reveal that the quinoline nitrogen atom exhibits sp² hybridization with a lone pair of electrons positioned perpendicular to the aromatic π-system [8] [9]. This nitrogen atom demonstrates typical aromatic amine characteristics, with the lone pair not participating in the aromatic delocalization but remaining available for coordination or protonation reactions [8]. The exact mass of the compound has been determined as 250.994568 daltons through high-resolution mass spectrometry [3].

Physical Properties and States

Melting and Boiling Points

4-Bromo-8-methoxy-2-methylquinoline exists as a solid at ambient temperature conditions, exhibiting well-defined thermal transition points that reflect its molecular structure and intermolecular interactions [3]. The melting point has been experimentally determined to occur within the range of 82-83 degrees Celsius, indicating relatively strong intermolecular forces stabilizing the crystalline lattice [3]. This melting point range suggests the presence of significant van der Waals interactions and possible weak intermolecular hydrogen bonding involving the methoxy oxygen and aromatic hydrogen atoms [5].

The boiling point of this compound has been predicted through computational modeling to occur at 341.3±37.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [3] [10]. This elevated boiling point reflects the substantial molecular weight and the presence of polarizable substituents that enhance intermolecular attractive forces [3]. The significant difference between melting and boiling points indicates a broad liquid phase range, characteristic of aromatic heterocyclic compounds with moderate molecular complexity [11].

Table: Thermal Properties of 4-Bromo-8-methoxy-2-methylquinoline

| Property | Value | Conditions | Method |

|---|---|---|---|

| Melting Point | 82-83°C | Standard pressure | Experimental |

| Boiling Point | 341.3±37.0°C | 760 mmHg | Predicted |

| Phase at 25°C | Solid | Standard conditions | Observed |

The thermal stability of the compound within its liquid phase demonstrates resistance to decomposition under normal heating conditions [12]. The quinoline backbone provides inherent thermal stability due to the aromatic character and extended conjugation system [8]. However, the presence of the bromine substituent may introduce potential decomposition pathways at elevated temperatures through elimination reactions [10].

Density and Solubility Profiles

The density of 4-Bromo-8-methoxy-2-methylquinoline has been calculated to be 1.5±0.1 grams per cubic centimeter, reflecting the influence of the heavy bromine atom on the overall molecular mass density [3]. This density value places the compound in the category of moderately dense organic molecules, significantly higher than typical aromatic hydrocarbons due to the bromine substituent [3]. The refractive index has been predicted as 1.627, indicating substantial light-bending properties consistent with the aromatic character and polarizable substituents [3].

Solubility characteristics of this compound demonstrate distinct patterns based on solvent polarity and molecular interactions [11] [13]. The compound exhibits limited solubility in water due to the predominantly hydrophobic aromatic character, despite the presence of the polar methoxy group [11]. In contrast, the compound shows excellent solubility in organic solvents, particularly those with aromatic character such as benzene and toluene [11] [13].

Table: Solubility Profile of 4-Bromo-8-methoxy-2-methylquinoline

| Solvent | Solubility | Polarity Match |

|---|---|---|

| Water (20°C) | Limited | Poor (polar vs. moderate) |

| Ethanol | Soluble | Good (moderate polarity) |

| Methanol | Soluble | Good (moderate polarity) |

| Acetone | Soluble | Good (moderate polarity) |

| Benzene | Highly soluble | Excellent (aromatic) |

| Dichloromethane | Highly soluble | Good (moderate polarity) |

| Diethyl ether | Moderately soluble | Fair (low polarity) |

| Hexane | Poorly soluble | Poor (nonpolar) |

The logarithm of the partition coefficient (LogP) has been calculated as 2.97, indicating moderate lipophilicity and suggesting favorable distribution into organic phases over aqueous phases [3]. This LogP value is characteristic of compounds with balanced hydrophobic and hydrophilic character, making it suitable for various analytical and synthetic applications [3].

Flash Point and Thermal Stability

The flash point of 4-Bromo-8-methoxy-2-methylquinoline has been predicted to occur at 160.2±26.5 degrees Celsius, indicating relatively low volatility at ambient temperatures and moderate fire hazard potential [3] [10]. This flash point value reflects the molecular weight and intermolecular forces that reduce the vapor pressure at standard temperatures [3]. The compound demonstrates good thermal stability under normal storage and handling conditions [12].

Vapor pressure measurements indicate extremely low volatility, with values of 0.0±0.7 millimeters of mercury at 25 degrees Celsius [3]. This low vapor pressure contributes to the compound's stability during storage and reduces the potential for atmospheric loss during handling [3]. The thermal stability profile shows resistance to decomposition up to temperatures approaching the boiling point [10] [12].

The compound exhibits chemical stability under ambient conditions when properly stored in sealed containers away from light and moisture [12]. Thermal decomposition studies suggest that degradation pathways may involve elimination of the bromine substituent or cleavage of the methoxy group at elevated temperatures [10]. The quinoline core structure remains largely intact under moderate thermal stress due to the aromatic stabilization energy [8].

Electronic Structure and Bond Characteristics

The electronic structure of 4-Bromo-8-methoxy-2-methylquinoline exhibits characteristic features of substituted quinoline derivatives, with significant influence from the electron-withdrawing bromine atom and electron-donating methoxy group [8] [9]. The quinoline ring system demonstrates aromatic character with delocalized π-electrons distributed across both the benzene and pyridine portions of the molecule [8]. All ring carbon atoms and the nitrogen atom adopt sp² hybridization, facilitating the formation of a planar aromatic system [8].

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system, particularly in regions of high electron density near the methoxy substituent [14] [15]. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the bromine-substituted carbon and the nitrogen atom, reflecting the electron-withdrawing nature of the halogen substituent [14]. The HOMO-LUMO energy gap provides insights into the electronic excitation properties and chemical reactivity of the compound [14].

Table: Bond Characteristics in 4-Bromo-8-methoxy-2-methylquinoline

| Bond Type | Typical Length (Å) | Bond Order | Character |

|---|---|---|---|

| C-N (quinoline) | 1.35-1.38 | 1.5 (aromatic) | Aromatic/Resonance |

| C-C (aromatic) | 1.39-1.42 | 1.5 (aromatic) | Aromatic/Resonance |

| C-Br | 1.90-1.95 | 1.0 | Polar covalent |

| C-O (methoxy) | 1.36-1.38 | 1.0 | Polar covalent |

| O-C (methyl) | 1.41-1.43 | 1.0 | Covalent |

| C-C (methyl) | 1.50-1.54 | 1.0 | Covalent |

Bond length analysis indicates that the quinoline C-N bonds exhibit intermediate character between single and double bonds, consistent with aromatic delocalization [7] [9]. The C-Br bond length falls within the expected range for aromatic carbon-bromine bonds, showing some degree of partial double bond character due to resonance effects [7]. The methoxy C-O bond demonstrates typical ether linkage characteristics with slight shortening due to resonance with the aromatic system [7].

Electron density distribution calculations reveal that the nitrogen atom carries a partial negative charge, while the carbon atoms adjacent to electronegative substituents show partial positive character [16]. The bromine atom exhibits significant polarizability, contributing to the overall molecular dipole moment and influencing intermolecular interactions [3]. The methoxy oxygen atom participates in weak intermolecular hydrogen bonding interactions that affect crystal packing and solubility properties [7].

Stereochemical Analysis

4-Bromo-8-methoxy-2-methylquinoline exhibits defined stereochemical characteristics arising from its planar aromatic structure and specific substituent arrangements [7] [17]. The quinoline ring system maintains strict planarity due to the aromatic conjugation, with all ring atoms lying essentially in the same plane [7]. This planar geometry is enforced by the sp² hybridization of all ring atoms and the requirement for optimal orbital overlap in the π-electron system [8].

The methoxy substituent at the 8-position adopts a preferred conformation that minimizes steric interactions with neighboring atoms while maximizing electronic stabilization through resonance [7]. Crystallographic studies of related compounds indicate that the methoxy group typically lies close to the plane of the quinoline ring, with the C-O-C angle optimized for minimal steric hindrance [7]. The torsion angles involving the methoxy group demonstrate restricted rotation due to partial double bond character between the oxygen and the aromatic carbon [7].

The bromine substituent at the 4-position occupies a sterically demanding position that influences the overall molecular geometry [7]. The van der Waals radius of bromine creates significant steric bulk that affects potential molecular interactions and crystal packing arrangements [7]. This steric influence extends to neighboring positions on the quinoline ring, potentially affecting substitution patterns in synthetic derivatives [17].

The methyl group at the 2-position provides additional steric bulk and electronic effects that influence molecular conformation [7] [18]. The orientation of this methyl group is constrained by the planar aromatic system, with the C-C bond vector lying perpendicular to the quinoline plane [7]. Conformational analysis reveals minimal rotational freedom for this substituent due to steric interactions with the adjacent nitrogen atom [7].

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the stereochemical environment of individual atoms within the molecule [19] [18]. The chemical shifts of aromatic protons reflect the electronic environment created by the various substituents, with distinct patterns observed for protons in different positions relative to the electron-donating and electron-withdrawing groups [19]. The coupling patterns in two-dimensional nuclear magnetic resonance experiments confirm the connectivity and spatial relationships between different portions of the molecule [18].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic